molecular formula C14H10O7Ti B13770517 Titanyl o-hydroxybenzoate CAS No. 56647-56-4

Titanyl o-hydroxybenzoate

Katalognummer: B13770517
CAS-Nummer: 56647-56-4
Molekulargewicht: 338.09 g/mol
InChI-Schlüssel: HCMFURKTSRKTHJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis-(salicylato-o1,o2)oxotitanium: is a coordination compound with the molecular formula C14H10O7Ti . It is known for its unique structure, where titanium is coordinated with two salicylate ligands.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis-(salicylato-o1,o2)oxotitanium typically involves the reaction of titanium tetrachloride with salicylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

TiCl4+2C7H6O3+BaseC14H10O7Ti+By-products\text{TiCl}_4 + 2\text{C}_7\text{H}_6\text{O}_3 + \text{Base} \rightarrow \text{C}_{14}\text{H}_{10}\text{O}_7\text{Ti} + \text{By-products} TiCl4​+2C7​H6​O3​+Base→C14​H10​O7​Ti+By-products

Industrial Production Methods: Industrial production of bis-(salicylato-o1,o2)oxotitanium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Bis-(salicylato-o1,o2)oxotitanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert bis-(salicylato-o1,o2)oxotitanium to lower oxidation states of titanium.

    Substitution: The salicylate ligands can be substituted with other ligands, altering the properties of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.

Major Products Formed:

    Oxidation: Titanium dioxide and various organic oxidation products.

    Reduction: Lower oxidation state titanium complexes.

    Substitution: New coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis-(salicylato-o1,o2)oxotitanium is used as a precursor in the synthesis of titanium-based materials. It serves as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Biology: In biological research, bis-(salicylato-o1,o2)oxotitanium is studied for its potential as an antimicrobial agent. Its interaction with biological molecules is of interest for developing new therapeutic agents.

Medicine: The compound’s potential in medicine includes its use in drug delivery systems and as a component in diagnostic imaging agents. Its unique coordination properties make it suitable for targeting specific biological pathways.

Industry: In the industrial sector, bis-(salicylato-o1,o2)oxotitanium is used in the production of advanced materials, including coatings and composites. Its catalytic properties are exploited in various chemical manufacturing processes .

Wirkmechanismus

The mechanism of action of bis-(salicylato-o1,o2)oxotitanium involves its ability to coordinate with various substrates. The titanium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The salicylate ligands play a crucial role in modulating the reactivity and selectivity of the compound. Molecular targets include organic molecules and biological macromolecules, where the compound can induce structural changes and catalytic transformations .

Vergleich Mit ähnlichen Verbindungen

    Titanium tetrachloride: A precursor in the synthesis of various titanium compounds.

    Titanium dioxide: A widely used material in pigments, photocatalysis, and solar cells.

    Titanium isopropoxide: Used in the synthesis of titanium-based materials and as a catalyst.

Uniqueness: Bis-(salicylato-o1,o2)oxotitanium is unique due to its specific coordination environment and the presence of salicylate ligands. This imparts distinct properties, such as enhanced catalytic activity and specific interactions with biological molecules, setting it apart from other titanium compounds.

Eigenschaften

CAS-Nummer

56647-56-4

Molekularformel

C14H10O7Ti

Molekulargewicht

338.09 g/mol

IUPAC-Name

2-hydroxybenzoate;oxotitanium(2+)

InChI

InChI=1S/2C7H6O3.O.Ti/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;/q;;;+2/p-2

InChI-Schlüssel

HCMFURKTSRKTHJ-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O=[Ti+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.